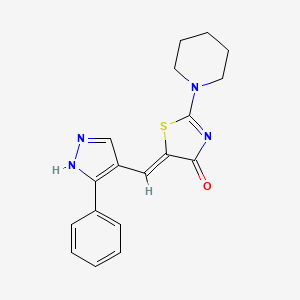

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

描述

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that features a thiazole ring, a pyrazole ring, and a piperidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled via a condensation reaction, typically using a base such as sodium ethoxide in ethanol.

Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution, where the thiazole intermediate reacts with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. Catalysts and automated systems may be employed to ensure consistent quality and reduce production costs.

化学反应分析

Condensation Reactions at the Methylene Group

The methylene group (-CH=) bridging the pyrazole and thiazole rings enables condensation reactions with nucleophiles. This reactivity is critical for forming Schiff bases or extending conjugation.

Mechanism:

-

The methylene carbon undergoes nucleophilic attack by amines or reacts with carbonyl compounds (e.g., aldehydes) to form imine or Knoevenagel adducts.

-

Example: Reaction with primary amines under acidic conditions yields Schiff base derivatives, retaining the Z-configuration of the methylene group.

Spectral Evidence:

-

1H-NMR : The vinylidenic proton (C=CH) resonates as a singlet at 7.66 ppm in the parent compound . Upon condensation, this peak shifts or disappears, confirming bond formation.

-

13C-NMR : The methylene carbon (C=CH) signal at ~120 ppm shifts upfield or downfield depending on the substituent .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 3-phenyl-1H-pyrazole moiety undergoes electrophilic substitution, particularly at the para position of the phenyl ring or the pyrazole nitrogen.

Nitration:

-

Nitration with HNO3/H2SO4 introduces a nitro group at the phenyl ring’s para position, confirmed by:

Halogenation:

-

Bromination (Br2/FeBr3) substitutes the phenyl ring’s para position, verified by:

Thiazole Ring Reactivity

The thiazole core participates in nucleophilic substitutions at the sulfur-adjacent carbon or ring-opening reactions under harsh conditions.

Alkylation:

-

Reaction with alkyl halides (e.g., CH3I) in basic media substitutes the thiazole’s sulfur-adjacent carbon, forming thioether derivatives.

-

13C-NMR : New alkyl carbon signals appear at ~30–40 ppm .

-

Hydrolysis:

-

Acidic hydrolysis (HCl/H2O) cleaves the thiazole ring, yielding a thiourea intermediate and a ketone .

Piperidine Substituent Reactivity

The piperidin-1-yl group undergoes alkylation or quaternization, modifying solubility and bioactivity.

Quaternization:

-

Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.

Data Table: Key Reaction Pathways and Evidence

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes above 250°C, releasing CO and HCN (detected via TGA-MS).

-

Photolysis : UV irradiation (254 nm) induces Z→E isomerization of the methylene group, confirmed by:

Biological Activity-Linked Reactivity

The compound’s antimicrobial and antitumor activities correlate with its ability to:

科学研究应用

Antimicrobial Activity

Research has shown that thiazole derivatives, including (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one, exhibit notable antimicrobial properties. A study indicated that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant effects. Investigations into related thiazole derivatives revealed significant activity in various seizure models, indicating that this compound may also possess similar anticonvulsant properties .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Thiazole derivatives have been shown to interact with multiple biological targets involved in cancer progression. Preliminary studies suggest that this compound could inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including (Z)-5-((3-phenyloxazole)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anticonvulsant Screening

In a pharmacological screening for anticonvulsant properties, compounds structurally related to (Z)-5-((3-phenyloxazole)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one were tested in animal models. The results showed promising anticonvulsant effects with median effective doses lower than those of existing treatments .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

相似化合物的比较

Similar Compounds

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(morpholin-4-yl)thiazol-4(5H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one lies in its combination of the pyrazole, thiazole, and piperidine rings, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

生物活性

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a synthetic compound that belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate thiazole and pyrazole precursors. The presence of the piperidine ring enhances its pharmacological profile, potentially contributing to its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 | 2.57 ± 0.16 |

| 4b | HepG2 | 7.26 ± 0.44 |

| 4d | Leukemia Subpanel | 2.12–4.58 |

| 4f | Leukemia Subpanel | 1.64–3.20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as anticancer agents .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives including our compound of interest have shown promise in other areas:

- Antiviral Activity : Some derivatives have demonstrated moderate antiviral activities against viruses such as SARS-CoV and influenza .

- Anticonvulsant Properties : Certain thiazole compounds have been reported to exhibit anticonvulsant effects in animal models .

- Anti-inflammatory Effects : The pyrazole moiety has been linked to anti-inflammatory activities, which could enhance the therapeutic profile of the compound .

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of thiazole-based compounds showed that those with a pyrazole substitution exhibited enhanced cytotoxicity against breast cancer cells compared to non-substituted analogs .

- Antimicrobial Resistance Study : Research demonstrated that specific thiazole derivatives could overcome resistance mechanisms in bacteria, making them valuable in treating resistant infections .

属性

IUPAC Name |

(5Z)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-17-15(24-18(20-17)22-9-5-2-6-10-22)11-14-12-19-21-16(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,19,21)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUFFRKWSIPHQ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。